1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-methoxyphenyl)ethan-1-one
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Overview
Description
1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-methoxyphenyl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a benzylsulfanyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in the presence of a solvent like DMSO to form an intermediate, which is then reacted with thiosemicarbazide in ethanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products depend on the specific reaction conditions but can include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-methoxyphenyl)ethan-1-one is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes, while the benzylsulfanyl group may interact with thiol-containing proteins .
Comparison with Similar Compounds
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles: Known for their fluorescence properties and applications in materials science.
Benzimidazole derivatives: Widely studied for their biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness: 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-methoxyphenyl)ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and material science.
Properties
IUPAC Name |
1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-23-17-9-7-15(8-10-17)13-18(22)21-12-11-20-19(21)24-14-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFVXRYQHRIHJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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